molecular formula C32H44BrP B1227683 Triphenyl(tetradecyl)phosphonium Bromide CAS No. 25791-20-2

Triphenyl(tetradecyl)phosphonium Bromide

Cat. No.: B1227683
CAS No.: 25791-20-2
M. Wt: 539.6 g/mol
InChI Key: FUMBGFNGBMYHGH-UHFFFAOYSA-M
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Description

Triphenyl(tetradecyl)phosphonium Bromide is an organic phosphonium compound with the molecular formula C32H44BrP . It is a white solid that is slightly soluble in water and has a melting point of 87-89°C . This compound is primarily used in various chemical processes, including as a catalyst and an extractant.

Mechanism of Action

Target of Action

Triphenyl(tetradecyl)phosphonium Bromide is a phosphonium-based ionic liquid . It primarily targets sulfur compounds present in crude oil and its fractions . The compound acts as a catalyst and extractant, aiding in the removal of sulfur from these substances .

Mode of Action

The compound interacts with sulfur compounds in a process known as ultrasound-assisted extractive/oxidative desulfurization (UEODS) . In this process, the compound acts as a reaction-induced self-separation catalyst . The interaction energy between this compound and sulfur compounds has been examined using Density Functional Theory .

Biochemical Pathways

The compound affects the biochemical pathway involved in the removal of sulfur from crude oil and its fractions . The oxidation reactivity and selectivity of various sulfur substrates follow the order: DBT > BT > TH > 3-MT . The compound’s action results in the constant removal of DBT with various initial sulfur contents, making it feasible for practical application .

Result of Action

The primary result of the compound’s action is the removal of sulfur from crude oil and its fractions . This action helps to prevent the conversion of sulfur compounds into sulfur oxides, which are major contributors to global air pollution and acid rain . The compound’s action also prevents the deterioration of the catalytic reactor and combustion engine .

Action Environment

The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the UEODS process is usually performed in a biphasic system that has an aqueous phase and an organic phase . Additionally, factors such as the oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature can influence the optimal conditions for the UEODS process .

Biochemical Analysis

Biochemical Properties

Triphenyl(tetradecyl)phosphonium bromide plays a significant role in biochemical reactions, particularly as a catalyst and reaction medium. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as Heck cross-coupling and desulfurization processes . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making it a valuable tool in biochemical research and industrial applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, potentially altering the flux of metabolites and impacting overall cellular function . The compound’s ability to interact with cellular components makes it a subject of interest for studying its effects on different cell types and their physiological responses.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s binding interactions with enzymes and other proteins can lead to changes in gene expression and metabolic activity . These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Determining the optimal dosage is critical for maximizing its efficacy and minimizing potential risks in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its impact on metabolite levels and the overall metabolic network can provide insights into its role in cellular metabolism . Investigating these pathways is essential for understanding the compound’s biochemical significance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Studying its transport mechanisms can help optimize its use in biochemical and industrial applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Understanding these localization patterns is crucial for elucidating its role in cellular processes.

Preparation Methods

The synthesis of Triphenyl(tetradecyl)phosphonium Bromide typically involves a two-step process:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Triphenyl(tetradecyl)phosphonium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like hydroxide ions for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Triphenyl(tetradecyl)phosphonium Bromide is unique due to its long tetradecyl chain, which imparts specific properties such as increased hydrophobicity and enhanced catalytic activity. Similar compounds include:

These compounds share similar phosphonium cores but differ in their alkyl chain lengths and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

triphenyl(tetradecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-22-29-33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32;/h13-21,23-28H,2-12,22,29H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMBGFNGBMYHGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948695
Record name Triphenyl(tetradecyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25791-20-2
Record name Tetradecyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25791-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025791202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(tetradecyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyltriphenylphosphonium bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.956
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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